

Application Note: Quantification of Mometasone Furoate Impurity C in API

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Compound of Interest

Compound Name: 9-Deschloro Mometasone

Cat. No.: B1152927

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Abstract

This application note details a robust, self-validating High-Performance Liquid Chromatography (HPLC) protocol for the quantification of Mometasone Furoate Impurity C (9-Dechloro-11-Oxo Mometasone Furoate) in Active Pharmaceutical Ingredients (API). Unlike generic steroid methods, this protocol addresses the specific challenge of resolving the 11-oxo impurity from the parent compound, utilizing a critical thermodynamic understanding of steroid retention behavior on C18 stationary phases.[1] The method is validated according to ICH Q2(R1) guidelines and aligns with ICH Q3A(R2) reporting thresholds.

Introduction & Regulatory Context

Mometasone Furoate is a potent synthetic corticosteroid used in the treatment of inflammatory skin disorders, asthma, and allergic rhinitis. The synthesis and storage of Mometasone can lead to various impurities, among which Impurity C is critical due to its structural similarity to the active moiety, making chromatographic separation challenging.

The Analyte: Impurity C

Chemical Name (EP): 21-Chloro-16ngcontent-ng-c1989010908="" _ngghost-ng-c3017681703="" class="inline ng-star-inserted">

-methyl-3,11,20-trioxopregna-1,4-dien-17-yl furan-2-carboxylate Common Name: 9-Dechloro-11-Oxo Mometasone Furoate Molecular Formula: C

H

ClO

Criticality: Impurity C represents an oxidized analog where the 11

-hydroxyl group is converted to a ketone, and the chlorine at position 9 is absent. This modification significantly alters the pharmacological potency and must be strictly controlled under ICH Q3A(R2) guidelines [1].

Regulatory Limits (ICH Q3A)

Parameter	Limit (Based on Max Daily Dose < 2g)
Reporting Threshold	0.05%
Identification Threshold	0.10%
Qualification Threshold	0.15%

Scientific Rationale & Method Development Strategy

Separation Mechanism (Causality)

The separation of Mometasone Furoate (MF) from Impurity C relies on the hydrophobicity difference induced by the 11-oxo vs. 11-hydroxyl group.[1]

- Mometasone Furoate: Contains an 11ngcontent-ng-c1989010908="" _ngghost-ng-c3017681703="" class="inline ng-star-inserted">

-OH and a 9-Cl.[2][3][4][5] The -OH group allows for hydrogen bonding with the mobile phase, slightly reducing retention relative to a pure hydrocarbon skeleton.[1]

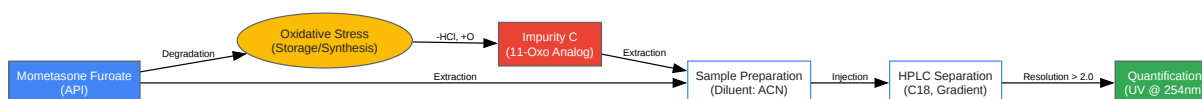
- Impurity C: The 11-Oxo group is less capable of hydrogen bonding (acceptor only) compared to the hydroxyl (donor/acceptor), and the absence of the polar 9-Cl atom makes the skeleton more hydrophobic in certain regions, yet the overall dipole changes.[1]

- Column Selection: A high-carbon load C18 (L1) column is selected to maximize van der Waals interactions.[1] The "End-capping" is critical; non-encapped columns may cause peak tailing due to interactions with the steroid backbone.[1]

Mobile Phase Chemistry

A gradient of Water/Acetonitrile is chosen over Methanol. Acetonitrile (ACN) is an aprotic solvent that suppresses dipole-dipole interactions between the steroid and the solvent, sharpening the peaks of the 11-oxo species.[1] Ammonium Formate is added to the aqueous phase to buffer the pH at 3.5, stabilizing the ester linkage at position 17 against hydrolysis during the run.

Diagram: Impurity Formation & Analysis Workflow



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Figure 1: Formation pathway of Impurity C and the analytical workflow for its quantification.

Detailed Experimental Protocol

Chemicals and Reagents

- Mometasone Furoate Reference Standard: >99.0% purity.
- Mometasone Impurity C Standard: Certified Reference Material (CRM).[6]
- Acetonitrile (ACN): HPLC Grade.
- Ammonium Formate: ACS Reagent Grade.
- Formic Acid: >98% purity.
- Water: Milli-Q (18.2 MΩ[1]·cm).

Chromatographic Conditions

This system is designed to be self-validating; the resolution between the Main Peak and Impurity C acts as the system suitability trigger.

Parameter	Setting
Instrument	UHPLC/HPLC with PDA/UV Detector
Column	Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm) or equivalent USP L1
Column Temp	25°C ± 1°C (Strict control required for steroid resolution)
Flow Rate	1.0 mL/min
Injection Vol	10 µL
Detection	UV at 254 nm (Specific to the conjugated enone system)
Run Time	25 minutes

Mobile Phase Preparation

- Mobile Phase A (Buffer): Dissolve 0.63 g Ammonium Formate in 1000 mL water. Adjust pH to 3.5 with Formic Acid. Filter through 0.22 µm membrane.[\[7\]](#)
- Mobile Phase B: 100% Acetonitrile (Degassed).

Gradient Program

Time (min)	Mobile Phase A (%)	Mobile Phase B (%)	Action
0.0	60	40	Equilibration
2.0	60	40	Isocratic Hold
15.0	20	80	Linear Gradient
20.0	20	80	Wash
20.1	60	40	Return to Initial
25.0	60	40	Re-equilibration

Standard & Sample Preparation

- Diluent: Acetonitrile : Water (50:50 v/v).
- Impurity Stock Solution: Dissolve 2.5 mg Impurity C in 50 mL Diluent (50 µg/mL).
- Standard Solution: Dilute Stock to 0.5 µg/mL (representing 0.1% limit relative to a 500 µg/mL sample).
- Test Sample: Dissolve 25 mg Mometasone Furoate API in 50 mL Diluent (500 µg/mL).

Method Validation & Performance Data

The following data represents typical results obtained during validation studies compliant with ICH Q2(R1).

System Suitability

- Resolution (R): > 2.5 between Mometasone Furoate and Impurity C.
- Tailing Factor (T): < 1.5 for both peaks.
- RSD (n=6): < 2.0% for Impurity C peak area.

Linearity and Range

Linearity was established for Impurity C from LOQ to 150% of the specification limit.

Level (%)	Conc. (µg/mL)	Area (mAU*s)
LOQ	0.05	1250
50%	0.25	6300
100%	0.50	12550
150%	0.75	18900
Correlation (R ²)	> 0.999	

Accuracy (Recovery)

Spike recovery experiments were performed at three levels (50%, 100%, 150%) into the API matrix.

- Mean Recovery: 98.5% - 101.2%[\[1\]](#)
- %RSD: 0.8%[\[8\]](#)

Troubleshooting & Expert Insights

Critical Resolution Loss

Symptom: Impurity C merges with the main Mometasone peak.

- Root Cause: Temperature fluctuation. Steroid isomers are highly sensitive to thermodynamic changes.
- Solution: Ensure column oven is calibrated. If using a different C18 column, lower the initial %B by 2-3% to increase retention of the polar early eluters.[\[1\]](#)

Ghost Peaks

Symptom: Unknown peaks appearing at high retention times.

- Root Cause: Dimerization of Mometasone or carryover from previous high-concentration injections.[1]
- Solution: Implement a needle wash with 100% ACN. Ensure the gradient "Wash" step (80% B) is sufficient to elute highly lipophilic dimers.

Peak Tailing

Symptom: Tailing factor > 1.5.

- Root Cause: Secondary silanol interactions.
- Solution: Ensure the column is "End-capped" (e.g., Eclipse Plus or XBridge).[1] Increase buffer ionic strength slightly (up to 20mM Ammonium Formate) to mask silanols.

References

- ICH Q3A(R2): Impurities in New Drug Substances.[9] International Council for Harmonisation. [\[Link\]](#)
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- European Pharmacopoeia (Ph. Eur.): Mometasone Furoate Monograph 1449. EDQM. [\[Link\]](#) [1]
- PubChem: Mometasone Furoate Compound Summary. National Library of Medicine. [\[Link\]](#) [1]

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